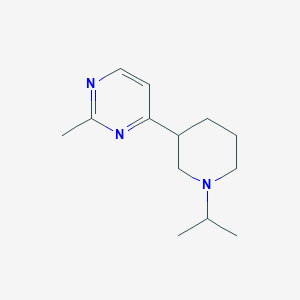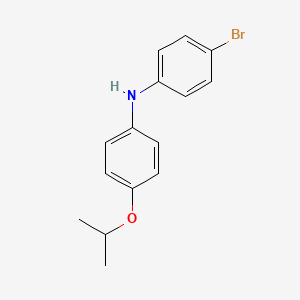
4-Bromo-N-(4-isopropoxyphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(4-isopropoxyphenyl)aniline: is an organic compound with the molecular formula C15H16BrNO and a molecular weight of 306.20 g/mol . This compound is characterized by the presence of a bromine atom attached to the aniline ring and an isopropoxy group attached to the phenyl ring. It is primarily used in research and development settings and is not intended for human use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the protection of the aniline nitrogen using N-TBS (tert-butyldimethylsilyl) protection, followed by bromination using bromine or N-bromosuccinimide (NBS) under mild conditions . The isopropoxy group can be introduced via a nucleophilic substitution reaction using isopropyl alcohol and a suitable base .
Industrial Production Methods: This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-N-(4-isopropoxyphenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) using aryl halides and boronic acids.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Various substituted aniline derivatives.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amines and related compounds.
Applications De Recherche Scientifique
Chemistry: 4-Bromo-N-(4-isopropoxyphenyl)aniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of complex molecules .
Biology and Medicine: While not directly used in medicine, this compound is valuable in the synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, it is used in the development of specialty chemicals and materials, including polymers and dyes .
Mécanisme D'action
The mechanism of action of 4-Bromo-N-(4-isopropoxyphenyl)aniline is primarily related to its role as a synthetic intermediate. It participates in various chemical reactions to form more complex molecules. The bromine atom and isopropoxy group provide sites for further functionalization, enabling the synthesis of diverse compounds .
Comparaison Avec Des Composés Similaires
4-Bromoaniline: Similar in structure but lacks the isopropoxy group.
4-Isopropoxyaniline: Similar in structure but lacks the bromine atom.
Uniqueness: 4-Bromo-N-(4-isopropoxyphenyl)aniline is unique due to the presence of both the bromine atom and the isopropoxy group, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H16BrNO |
|---|---|
Poids moléculaire |
306.20 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C15H16BrNO/c1-11(2)18-15-9-7-14(8-10-15)17-13-5-3-12(16)4-6-13/h3-11,17H,1-2H3 |
Clé InChI |
KKHJRJKWXMNKGF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


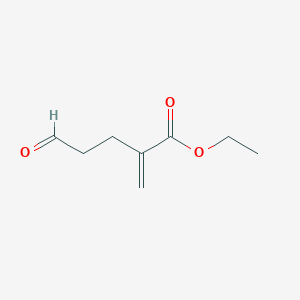



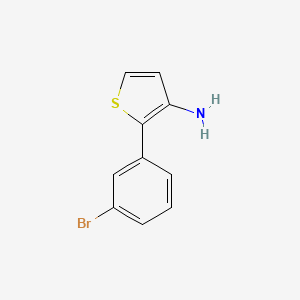
![2-(4-Chlorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B13102090.png)



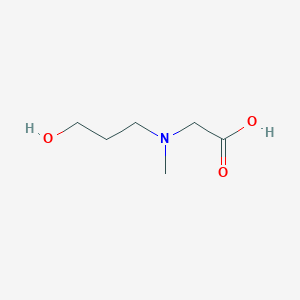

![(((5-Chlorobenzo[d]thiazol-2-yl)sulfinyl)methyl)diphenylphosphine oxide](/img/structure/B13102129.png)
